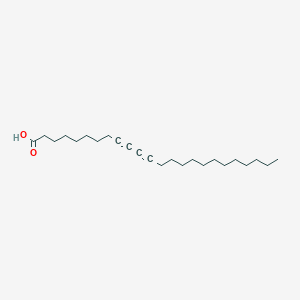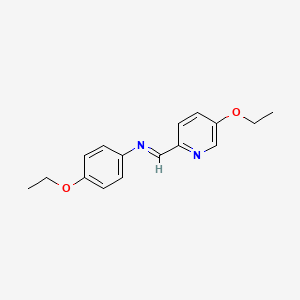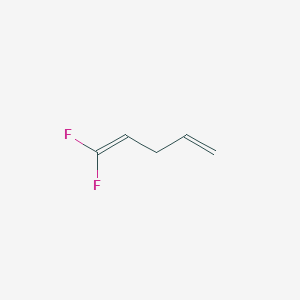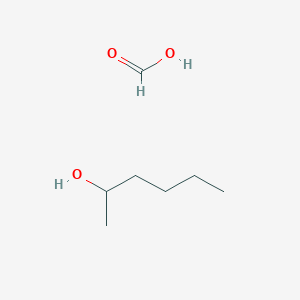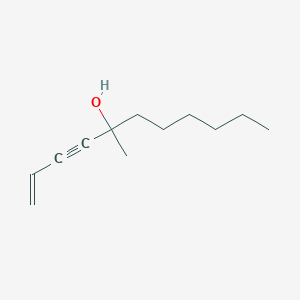
5-Methylundec-1-EN-3-YN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylundec-1-EN-3-YN-5-OL is an organic compound characterized by its unique structure, which includes an alkyne, an alkene, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylundec-1-EN-3-YN-5-OL can be achieved through several methods. One common approach involves the use of alkyne and alkene precursors. The reaction typically requires a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methylundec-1-EN-3-YN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Scientific Research Applications
5-Methylundec-1-EN-3-YN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylundec-1-EN-3-YN-5-OL involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylundec-1-EN-3-YN-5-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.
5-Methylundec-1-EN-3-YN-5-ONE: Similar structure but with a ketone group instead of a hydroxyl group.
5-Methylundec-1-EN-3-YN-5-AMINE: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
5-Methylundec-1-EN-3-YN-5-OL is unique due to the presence of both an alkyne and an alkene group along with a hydroxyl group. This combination of
Properties
CAS No. |
113444-29-4 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-methylundec-1-en-3-yn-5-ol |
InChI |
InChI=1S/C12H20O/c1-4-6-8-9-11-12(3,13)10-7-5-2/h5,13H,2,4,6,8-9,11H2,1,3H3 |
InChI Key |
QRPRFLNGDMOZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
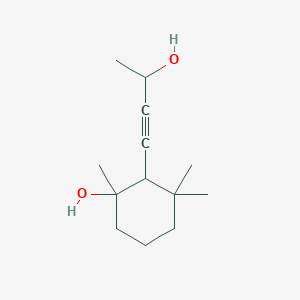
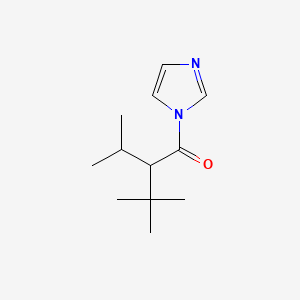
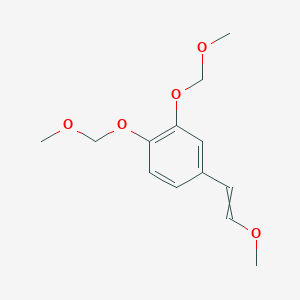

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
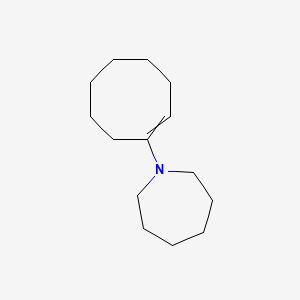
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
